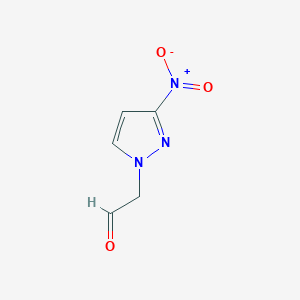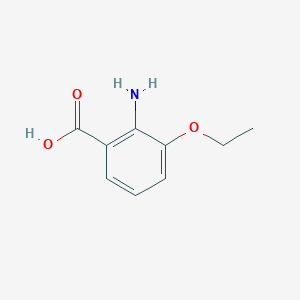
(3-nitro-1H-pyrazol-1-yl)acetaldehyde
Descripción general
Descripción
(3-nitro-1H-pyrazol-1-yl)acetaldehyde, also known as 3-nitroacetaldehyde, is a chemical compound that has been used in a variety of scientific research applications. It is a nitro aldehyde that is formed from the condensation of nitromethane and pyrazole. It is a versatile compound that has been used as a reagent in a number of synthetic processes and as a reactant in various biochemical and physiological studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-nitroacetaldehyde.
Aplicaciones Científicas De Investigación
Cytotoxic Compounds Synthesis :Research shows that derivatives of nitropyrazoles like 1,3-dimethyl-4-nitro-1H-pyrazol-5-yl hydrazone and their palladium(II) complexes exhibit cytotoxic effects against certain carcinoma cells, such as head and neck squamous carcinoma cells, indicating their potential in cancer research and treatment (Abu-Surrah et al., 2010).
Energetic Materials Synthesis :Novel nitropyrazoles bearing both furazan and trinitromethyl moieties have been synthesized, demonstrating promising explosive properties. This highlights the role of nitropyrazoles in the development of advanced energetic materials (Dalinger et al., 2016).
Antimicrobial Agents :Synthesized nitropyrazole analogues have been tested for their antibacterial and antifungal activities, with some compounds showing significant effectiveness against various microbial strains. This suggests their potential use in creating new antimicrobial agents (Abdel-Wahab et al., 2009).
Development of Bioreductive Agents :Compounds like 2-methyl-5-nitroimidazol-1-yl-acetaldehyde, synthesized through methods like modified Swern oxidation, are utilized as intermediates in the synthesis of bioreductive agents, which can include hypoxic cell radiosensitizers or antibiotics against anaerobic organisms (Yang & Hofer, 1996).
Synthesis of Heterocyclic Compounds :Nitropyrazoles are used as precursors for synthesizing various heterocyclic compounds with potential biological activity, contributing to the field of medicinal chemistry and drug development (Stalinskaya et al., 2021).
Propiedades
IUPAC Name |
2-(3-nitropyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c9-4-3-7-2-1-5(6-7)8(10)11/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYJKWATCQHSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine](/img/structure/B3071890.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B3071901.png)





![[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071934.png)
![[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071941.png)

![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)
![1-(Benzo[d]oxazol-2-yl)piperidin-4-ol](/img/structure/B3071978.png)
